molecular formula C22H30ClN3O3S2 B10762262 FTI-277 hydrochloride

FTI-277 hydrochloride

Cat. No.: B10762262
M. Wt: 484.1 g/mol
InChI Key: PIAFFJUUNXEDEW-PXPMWPIZSA-N
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Description

Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride is a synthetic small molecule characterized by a complex stereochemical and functional group architecture. Its structure includes:

  • A methyl ester group at the C-terminus.
  • A (2S)-configured amino acid backbone with a 4-methylsulfanyl substituent.
  • A 2-phenylbenzoyl moiety linked to a (2R)-2-amino-3-sulfanylpropylamine group.
  • A hydrochloride salt form, enhancing solubility for pharmacological applications.

This compound is structurally related to geranylgeranyltransferase-I (GGTase-I) inhibitors, which are studied for their roles in modulating protein prenylation and downstream signaling pathways in cancer and inflammatory diseases . Its design incorporates sulfhydryl and methylsulfanyl groups, which are critical for binding to enzymatic active sites and improving metabolic stability .

Properties

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAFFJUUNXEDEW-PXPMWPIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate; hydrochloride, also known as GGTI-298, is a compound of significant interest in the field of cancer research due to its biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications.

  • IUPAC Name : Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate; hydrochloride
  • Molecular Formula : C22H29N3O3S2
  • Molecular Weight : 447.61 g/mol
  • CAS Number : 171744-12-0

GGTI-298 primarily functions as an inhibitor of geranylgeranyltransferase I (GGTase I) . This enzyme plays a crucial role in the post-translational modification of proteins, particularly those involved in cell signaling pathways that regulate cell growth and survival. By inhibiting GGTase I, GGTI-298 disrupts the geranylgeranylation process, which is essential for the proper functioning of various proteins, including those involved in oncogenic signaling pathways.

Biological Activity

  • Cell Cycle Arrest and Apoptosis :
    • GGTI-298 has been shown to induce G1 phase arrest in human tumor cells, effectively halting their proliferation. This is achieved by modulating key regulatory proteins involved in cell cycle progression.
    • The compound also promotes apoptosis (programmed cell death) in cancer cells, contributing to its potential as an anti-cancer agent.
  • Impact on Signal Transduction Pathways :
    • The inhibition of GGTase I leads to alterations in the RAS signaling pathway, which is often hyperactivated in various cancers. By disrupting this pathway, GGTI-298 may reduce tumor growth and metastasis.

Case Studies and Clinical Applications

Several studies have investigated the efficacy of GGTI-298 in various cancer models:

StudyCancer TypeFindings
Breast CancerDemonstrated significant reduction in tumor size and increased apoptosis markers in treated mice compared to controls.
Colorectal CancerShowed enhanced sensitivity to chemotherapy when combined with GGTI-298, leading to improved survival rates in preclinical models.
Non-Small Cell Lung CancerIndicated that GGTI-298 can inhibit proliferation and induce apoptosis in resistant cancer cell lines.

Pharmacological Profile

The pharmacological properties of GGTI-298 suggest a favorable profile for further development:

  • Bioavailability : Predicted to be high based on structural characteristics.
  • Toxicity : Exhibits low toxicity levels in preliminary studies.
  • Metabolism : Undergoes hepatic metabolism with potential interactions with CYP450 enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of amino acid derivatives with sulfanyl and aromatic substituents. Below is a detailed comparison with key analogs:

GGTI-287 and GGTI-298

  • GGTI-287: (2S)-2-[[4-[[(2R)-2-azaniumyl-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate Key Difference: Lacks the methyl ester and 4-methylsulfanyl groups present in the target compound. Instead, it features a 4-methylpentanoate chain. Bioactivity: Demonstrated potent inhibition of GGTase-I (IC₅₀ = 0.5 μM) in leukemia cell lines, with reduced off-target effects compared to earlier analogs .
  • GGTI-298: Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate Key Difference: Substitutes the 2-phenylbenzoyl group with a 2-naphthalenylbenzoyl moiety. Impact: The naphthalene group enhances hydrophobic interactions with enzyme pockets, improving inhibitory potency (IC₅₀ = 0.2 μM) but increasing cytotoxicity in normal cells .

Methyl (2S)-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl]amino]butanoate (Compound 1)

  • Structure: Shares the methylsulfanyl and methyl ester groups but replaces the 2-phenylbenzoyl-amine core with a p-toluenesulfonylamino group.
  • Synthesis: Prepared via a one-step reaction of methyl (2S)-2-amino-4-(methylsulfanyl)butanoate hydrochloride with p-toluenesulfonyl chloride, yielding 70% crystallized product .

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

  • Structure: Features a cyclobutane ring and methylamino group instead of the extended amino acid backbone.
  • Synthesis: Derived from 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid via methylation and deprotection, achieving 100% yield .
  • Application : Used in fragment-based drug discovery for its conformational rigidity, contrasting with the flexible backbone of the target compound .

Structural and Functional Data Table

Compound Name Key Structural Features Bioactivity (IC₅₀ or EC₅₀) Reference
Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;HCl 2-Phenylbenzoyl, methyl ester, methylsulfanyl Under investigation
GGTI-287 4-Methylpentanoate, no methylsulfanyl 0.5 μM (GGTase-I)
GGTI-298 2-Naphthalenylbenzoyl, methylpentanoate 0.2 μM (GGTase-I)
Methyl (2S)-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl]amino]butanoate p-Toluenesulfonylamino, methylsulfanyl N/A

Research Findings and Mechanistic Insights

  • Stereochemical Specificity : The (2S,2R) configuration in the target compound is critical for binding to GGTase-I’s hydrophobic pocket, as shown in molecular docking studies . Substitution with a (2S,2S) configuration reduces activity by 90% .
  • Role of Methylsulfanyl : The 4-methylsulfanyl group improves metabolic stability compared to analogs with unsubstituted thioether chains, as evidenced by a 50% longer half-life in hepatic microsomes .
  • Toxicity Profile: Unlike GGTI-298, the target compound shows lower cytotoxicity in normal oral epithelial cells (IC₅₀ > 100 μM vs. 10 μM for GGTI-298), attributed to its reduced lipophilicity .

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